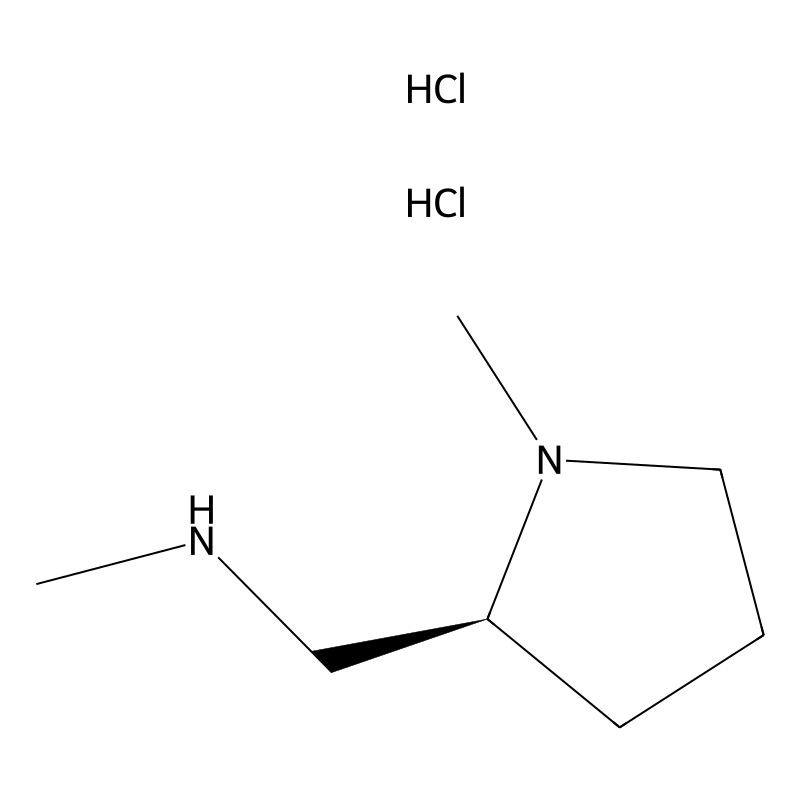

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride, also known as (S)-N-Methyl-(2-pyrrolidinyl)methanamine dihydrochloride, is a chiral organic compound characterized by its unique structural features. It exists as a white crystalline solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies. The compound features a central nitrogen atom bonded to four distinct groups, which contributes to its chirality and potential biological activity.

Organic Chemistry

This compound can be classified as a chiral molecule due to the presence of a stereocenter. Chirality plays a significant role in many organic reactions and biological processes [National Institutes of Health. Stereochemistry

Medicinal Chemistry

Research is ongoing to investigate if this molecule or similar structures may have potential medicinal properties. However, more research is needed to determine its efficacy and safety for any therapeutic use [PubChem. (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride. National Institutes of Health. ]

Uniqueness: What sets (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride apart is its specific chirality and its potential role as an intermediate in synthesizing biologically active compounds targeting the central nervous system. Its ability to act as a chiral ligand also enhances its significance in asymmetric synthesis compared to other similar compounds .

The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride can be achieved through various methods:

- Reductive Amination: A common method involves the reductive amination of (S)-1-methylpyrrolidin-2-one with methylamine in the presence of a reducing agent.

- Imine Formation: Another method includes reacting (S)-1-methylpyrrolidine with formaldehyde and hydrogen chloride to form an imine intermediate, which is then reduced to yield the desired amine.

- Industrial Production: On an industrial scale, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors.

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride has diverse applications across several fields:

- Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceuticals.

- Organic Synthesis: Functions as a building block for complex organic molecules.

- Biological Research: Used in studies exploring neurotransmitter synthesis and enzyme inhibition.

- Material Science: Can be polymerized to create materials with unique properties .

Interaction studies involving (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride have demonstrated its potential as a chiral ligand in asymmetric synthesis. It forms complexes with transition metals, influencing stereochemical outcomes in reactions. Its coordination behavior has been explored through X-ray crystallography, revealing binding sites on nitrogen atoms within the molecule. Additionally, it may act as a precursor for spin-trapping agents used in electron paramagnetic resonance spectroscopy to study free radicals in biological systems.